6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

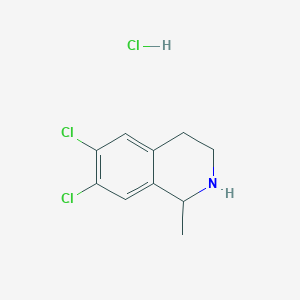

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a substituted tetrahydroisoquinoline derivative. The compound’s core structure consists of a tetrahydroisoquinoline scaffold with chlorine substituents at positions 6 and 7, a methyl group at position 1, and a hydrochloride salt. Chlorine atoms likely enhance lipophilicity and electronic effects compared to methoxy or ethoxy substituents in analogs .

Properties

IUPAC Name |

6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N.ClH/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBEGXUPRXFFQFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the dopaminergic neurons in the central nervous system. This compound is known to alter the function of these neurons.

Mode of Action

This compound interacts with its targets, the dopaminergic neurons, and can cause changes in their function. It has been suggested that this compound may have both neurotoxic and neuroprotective effects. For instance, it has been found to decrease the reactive oxygen species level in SH-SY5Y cells treated by 500 μM H2O2 and the caspase activity induced by 300 μM of H2O2 or 100 μM of 6-hydroxydopamine.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the function of dopaminergic neurons. The compound’s interaction with these neurons can lead to changes in dopamine metabolism in the central nervous system.

Biological Activity

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class of alkaloids. THIQ derivatives have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various research findings and case studies.

Structural Information

- Molecular Formula : C10H11Cl2N

- SMILES Notation : CC1C2=CC(=C(C=C2CCN1)Cl)Cl

- InChIKey : NAYNZVRURWKODV-UHFFFAOYSA-N

Neuroprotective Effects

Research has indicated that THIQ derivatives exhibit neuroprotective effects against neurodegenerative diseases. In particular, compounds structurally related to 6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline have been shown to modulate neurotransmitter systems and exhibit antioxidant properties. A study highlighted the potential of THIQ analogs in protecting neuronal cells from oxidative stress-induced apoptosis .

Antiviral Activity

Recent investigations into the antiviral properties of tetrahydroisoquinoline compounds have shown promising results against viral infections. For instance, a related compound demonstrated significant anti-SARS-CoV-2 activity with an EC50 of 3.15 μM in vitro. This suggests that this compound may possess similar antiviral properties .

The mechanism by which THIQ compounds exert their biological effects often involves modulation of various signaling pathways. For example:

- Neuroprotection : THIQs may enhance the release of neurotrophic factors and inhibit apoptotic pathways.

- Antiviral Activity : The antiviral mechanism may involve interference with viral replication processes or modulation of host cell responses to infection.

Table: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study conducted on THIQ derivatives reported that specific modifications to the tetrahydroisoquinoline structure enhanced neuroprotective effects in cellular models. These findings suggest that structural variations can significantly impact biological activity and therapeutic potential .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differences:

Physicochemical and Pharmacological Properties

- Melting Points : Ethoxy and isopropyl analogs (e.g., 239–240°C for 6,7-diethoxy-1-methyl derivative) exhibit higher melting points than methoxy variants, likely due to increased molecular symmetry .

- Biological Activity: Methoxy-substituted tetrahydroisoquinolines are associated with dopamine receptor modulation , while chlorine substituents may confer affinity for σ receptors or monoamine transporters .

Preparation Methods

Stepwise Synthesis Outline

| Step | Description | Conditions | Yield & Purity |

|---|---|---|---|

| 1. Preparation of 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | React 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in DMF using potassium carbonate as base at 0 °C for 20 h | DMF solvent, K2CO3 base, 0 °C, 20 h | 86% yield, brown-yellow oil |

| 2. Carboxylation | React the benzylated intermediate with butyl lithium and carbon dioxide in tetrahydrofuran (THF) with TMEDA at controlled temperature | THF, TMEDA, low temperature | Not specified |

| 3. Catalytic Hydrogenation | Hydrogenate the carboxylated benzyl intermediate using 5% Pd/C catalyst in methanol or ethanol with 12N HCl under hydrogen pressure (1-4 atm) at 50-65 °C for 16-20 h | Pd/C catalyst, MeOH or EtOH, HCl, 1-4 atm H2, 50-65 °C, 16-20 h | 84-91% yield, HPLC purity > 99% at optimized conditions |

Notes on Step 3: The hydrogenation step is crucial for removing benzyl protecting groups and obtaining the target tetrahydroisoquinoline hydrochloride salt. Reaction parameters such as temperature, pressure, solvent, and acid concentration influence yield and purity. For example, at 60 °C and 2 atm hydrogen pressure in methanol, a 91.3% yield with >99% purity was achieved.

Alternative Synthetic Approaches

Other literature and patent sources describe related synthetic routes for substituted tetrahydroisoquinolines, which can be adapted for 6,7-dichloro derivatives:

Cyclization of β-phenylethylamine derivatives: Starting from substituted β-phenylethylamines, cyclization under acidic or catalytic conditions forms the tetrahydroisoquinoline ring system, followed by chlorination and methylation steps.

Alkylation and Saponification Methods: Some procedures involve alkylation of dihydroisoquinoline intermediates followed by saponification and salt formation, as seen in related isoquinoline derivatives.

Transfer Hydrogenation: Reduction of dihydroisoquinoline intermediates using transfer hydrogenation techniques to obtain tetrahydroisoquinolines, which can then be functionalized further.

Comparative Data Table of Key Reaction Parameters

| Parameter | Conditions (Patent CN110724098A) | Effect on Yield & Purity |

|---|---|---|

| Base for Alkylation | Potassium carbonate (2.4 eq) | Ensures complete benzylation at 0 °C |

| Solvent for Alkylation | DMF | Good solubility, controlled reaction rate |

| Hydrogenation Catalyst | 5% Pd/C | Efficient deprotection and reduction |

| Hydrogen Pressure | 1-4 atm | Higher pressure increases reaction rate but may reduce purity if too high |

| Temperature (Hydrogenation) | 50-65 °C | Optimal range for high yield and purity |

| Acid Concentration | 12N HCl | Facilitates salt formation and reaction rate |

| Reaction Time | 16-20 h | Complete conversion with minimal impurities |

Research Findings and Optimization Notes

- The reaction sequence is sensitive to temperature and pH control, particularly during alkylation and hydrogenation steps.

- Higher hydrogen pressure (>2 atm) and temperature (>60 °C) may reduce product purity due to side reactions.

- The choice of solvent (methanol vs ethanol) influences solubility and reaction kinetics during hydrogenation.

- The hydrochloride salt formation is essential for crystallization and purification, yielding a stable white solid with high purity (>99% by HPLC).

- The method shows reproducibility and scalability suitable for industrial synthesis.

Q & A

Q. What methodologies assess the compound’s potential as a precursor for novel heterocycles?

Q. How can researchers address contradictory data on the compound’s pharmacological target selectivity?

- Methodological Answer : Perform competitive binding assays with radiolabeled ligands or use CRISPR-edited cell lines to isolate target pathways. Cross-validate with computational docking studies () to identify off-target interactions. ’s inhibitor library provides comparative data for selectivity profiling .

Q. What advanced techniques validate the compound’s impurity profile for regulatory submissions?

- Methodological Answer : Use LC-HRMS with charged aerosol detection (CAD) to quantify non-UV-active impurities. Follow ICH guidelines for impurity identification (thresholds: 0.10% for unknown impurities). and outline protocols for impurity synthesis and characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.